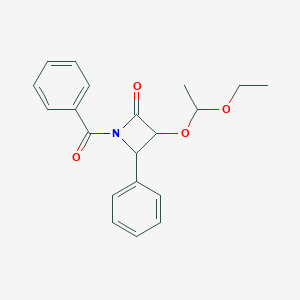
Dimetridazole-d3
説明
Dimetridazole (DMZ) is a nitroimidazole compound that has been widely used to treat anaerobic and protozoal infections. It is particularly noted for its use in veterinary medicine, especially in poultry and swine, to prevent and treat diseases such as swine dysentery and to control infections caused by microaerophilic campylobacters . However, due to concerns about its residues persisting in the environment and in food products, there is significant interest in developing sensitive and selective methods for its detection and analysis .
Synthesis Analysis
While the papers provided do not detail the synthesis of DMZ-d3 specifically, they do discuss the use of DMZ-d3 as an internal standard for analytical methods. This implies that DMZ-d3 is synthesized in a manner that incorporates deuterium atoms, likely replacing hydrogen atoms in the dimetridazole molecule to create a stable isotope-labeled analogue .
Molecular Structure Analysis
The molecular structure of DMZ has been investigated, with studies using molecular electrostatic potential surface and Hirshfeld surface analysis to investigate charge distribution and intermolecular interactions . These analyses are crucial for understanding how DMZ interacts with other molecules, which is important for both its biological activity and its detection using various analytical methods.
Chemical Reactions Analysis
DMZ undergoes degradation in the water environment, primarily through hydroxyl-initiated oxidation. The degradation pathway involves the formation of OH-imidazole adducts and NO2, leading to various intermediates and products. The rate coefficients for the hydroxyl radical degradation of DMZ have been determined, providing insight into the kinetics of this process . Additionally, the interaction of DMZ with other substances, such as the formation of complexes with metals, can be inferred from the study of similar imidazole-based compounds .
Physical and Chemical Properties Analysis
The solubility of DMZ in various organic solvents has been studied, showing that it increases with temperature. The solubility data have been correlated with different models, and the solvent properties have been analyzed to understand the solid-liquid equilibrium behavior of DMZ. Thermodynamic properties such as Gibbs free energy, enthalpy, and entropy of mixing have been calculated, indicating that the mixing process is spontaneous and endothermic . Additionally, the development of electrochemical sensors for DMZ detection has involved studying the interaction of DMZ with modified electrodes, which is influenced by its physical and chemical properties .
Relevant Case Studies
Several case studies have been reported where sensitive and selective methods were developed for the detection of DMZ in various matrices. For instance, a gas chromatography-electron capture negative ionization mass spectrometry (GC-ECNI-MS) method was validated for detecting DMZ in poultry and porcine tissues . Electrochemical sensors based on molecularly imprinted polymers have been developed for the ultrasensitive detection of DMZ in food samples such as eggs, milk, and honey . Additionally, the environmental impact of DMZ and its degradation products has been assessed, with some degradation products showing enhanced aquatic toxicity . These case studies highlight the importance of monitoring DMZ residues to ensure food safety and environmental protection.
科学的研究の応用
-
Quantification of Dimetridazole
- Application : Dimetridazole-d3 is used as an internal standard for the quantification of dimetridazole by GC- or LC-MS .
- Method : The compound is used in Gas Chromatography (GC) or Liquid Chromatography (LC) coupled with Mass Spectrometry (MS) for the quantification of dimetridazole. The deuterated form of dimetridazole (Dimetridazole-d3) is used as an internal standard, which helps in the accurate measurement of the amount of dimetridazole in a sample .
- Results : The use of Dimetridazole-d3 allows for more accurate and reliable quantification of dimetridazole in various samples .
-
Detection of Dimetridazole in Food Safety Assessment
- Application : Dimetridazole (DTZ) is a significant indicator in food safety assessment .
- Method : A novel three-dimensional Metal-Organic Framework zwitterionic composite, { [CdL 2 ]·Cl 2 ·6H 2 O} (MOF 1 ), was synthesized by hydrothermal method and applied as a fluorescence probe for the detection of DTZ .
- Results : The use of this method allows for sensitive and rapid sensing of Dimetridazole in food and other samples .
- Electrochemical Detection of Dimetridazole
- Application : A copper-integrated polyaniline nanocomposite encapsulated with reduced graphene oxide has been used for the highly sensitive electrochemical detection of Dimetridazole .
- Method : The nanocomposite was prepared using a one-step method of biomimetic mineralization and polymerization using bovine serum albumin as a stabilizer. The synthesized nanocomposite was then encapsulated with reduced graphene oxide using an ultrasonication method .
- Results : The nanocomposite-modified, screen-printed carbon electrode displayed a current intensity greater than other electrodes, indicating its potential for sensitive detection of Dimetridazole .
Safety And Hazards
将来の方向性
While specific future directions for Dimetridazole-d3 are not mentioned in the sources, it’s worth noting that research into the properties and applications of deuterated compounds is ongoing. These compounds are often used as internal standards in various types of analytical chemistry, including mass spectrometry .
特性
IUPAC Name |
2-methyl-5-nitro-1-(trideuteriomethyl)imidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O2/c1-4-6-3-5(7(4)2)8(9)10/h3H,1-2H3/i2D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBXPYPUJPLLOIN-BMSJAHLVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(N1C)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N1C(=NC=C1[N+](=O)[O-])C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90583594 | |
| Record name | 2-Methyl-1-(~2~H_3_)methyl-5-nitro-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90583594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dimetridazole-d3 | |
CAS RN |
64678-69-9 | |
| Record name | 2-Methyl-1-(~2~H_3_)methyl-5-nitro-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90583594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dimetridazole-d3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![Methyl 2-[benzyl(phenyl)amino]acetate](/img/structure/B135212.png)
![2-(5-methyl-1H-imidazol-4-yl)-1H-benzo[d]imidazole](/img/structure/B135213.png)



